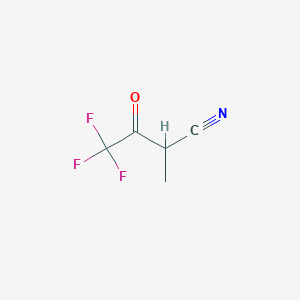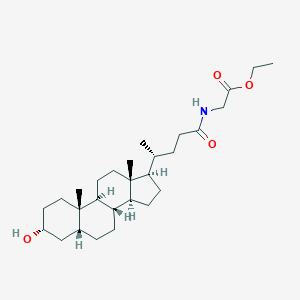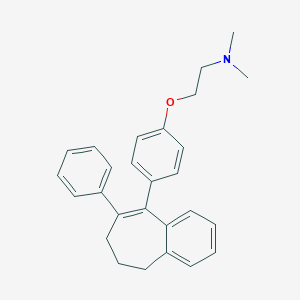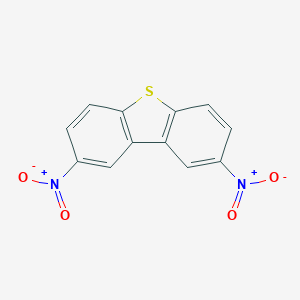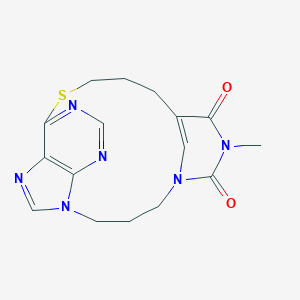
1H-benzimidazole-5-carbohydrazide
Overview
Description
1H-Benzimidazole-5-carbohydrazide is a heterocyclic compound that features a benzimidazole ring fused with a carbohydrazide group
Mechanism of Action
Target of Action
1H-Benzimidazole-5-carbohydrazide, also known as 1H-Benzo[d]imidazole-5-carbohydrazide, primarily targets butyrylcholinesterase (BChE) . BChE is an enzyme that is hypothesized to play a role in the management of Alzheimer’s disease (AD). Several studies have determined a correlation between the increased activity of BChE and the onset of AD .
Mode of Action
The compound interacts with its target, BChE, by inhibiting its activity
Biochemical Pathways
The inhibition of BChE affects the cholinergic system, which is involved in many functions of the body, including muscle movement, breathing, heart rate, and learning. Disruption of this system is hypothesized to be one of the causes of AD . By inhibiting BChE, the compound may help to block the cholinergic degeneration in the brain, which could delay or prevent the onset of AD .
Result of Action
The primary result of the action of this compound is the potent and selective inhibition of BChE . This could potentially help in the management of AD by blocking the cholinergic degeneration in the brain .
Biochemical Analysis
Biochemical Properties
Benzimidazole derivatives have been found to exhibit a wide range of bioactivities, including antimicrobial, antiparasitic, antimalarial, antiviral, anti-inflammatory, and anticonvulsant activities
Cellular Effects
Benzimidazole derivatives have been shown to have significant effects on various types of cells and cellular processes . For instance, some benzimidazole derivatives have been found to inhibit butyrylcholinesterase, which is hypothesized to help in the management of Alzheimer’s disease .
Molecular Mechanism
It is known that benzimidazole derivatives can interact with various biomolecules and exert their effects at the molecular level . For example, some benzimidazole derivatives have been found to inhibit β-hematin formation and hemoglobin hydrolysis .
Temporal Effects in Laboratory Settings
Benzimidazole derivatives have been found to exhibit potent and selective inhibition of butyrylcholinesterase, with IC50 values in the micromolar range .
Dosage Effects in Animal Models
Benzimidazole derivatives have been found to exhibit antimalarial efficacy in rodent models .
Metabolic Pathways
It is known that benzimidazole derivatives can inhibit the shikimate pathway, which is involved in the biosynthesis of chorismate, an intermediate for the synthesis of aromatic amino acids, folates, and ubiquinone .
Transport and Distribution
Benzimidazole derivatives have been found to have high penetration across the blood–brain barrier .
Subcellular Localization
Benzimidazole derivatives have been found to interact with various subcellular structures and exert their effects at the subcellular level .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Benzimidazole-5-carbohydrazide can be synthesized through various methodsAnother method includes the reaction of 1,2-phenylenediamine with aldehydes under acidic conditions to form the benzimidazole ring, which is then further reacted with hydrazine derivatives to introduce the carbohydrazide group .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as refluxing, crystallization, and purification through recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 1H-Benzimidazole-5-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazide group can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products Formed:
Oxidation: Formation of benzimidazole derivatives with oxidized functional groups.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives with different functional groups.
Scientific Research Applications
1H-Benzimidazole-5-carbohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its antimicrobial and antiviral properties.
Medicine: Investigated for its potential as an anticancer and anti-inflammatory agent.
Industry: Utilized in the development of new materials and pharmaceuticals.
Comparison with Similar Compounds
Benzimidazole: The parent compound, known for its broad-spectrum biological activities.
Carbendazim: A benzimidazole derivative used as a fungicide.
Albendazole: An anthelmintic benzimidazole derivative used to treat parasitic worm infections.
Uniqueness: 1H-Benzimidazole-5-carbohydrazide is unique due to its specific structural features, which confer distinct biological activities. The presence of the carbohydrazide group enhances its ability to interact with various molecular targets, making it a versatile compound in medicinal chemistry .
Properties
IUPAC Name |
3H-benzimidazole-5-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O/c9-12-8(13)5-1-2-6-7(3-5)11-4-10-6/h1-4H,9H2,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMKCHQVJPWPSPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)NN)NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the potential therapeutic applications of 1H-Benzo[d]imidazole-5-carbohydrazide derivatives based on current research?
A1: Current research suggests that derivatives of 1H-Benzo[d]imidazole-5-carbohydrazide show promise as potential therapeutic agents for inflammatory conditions and pain management. Specifically, (E)-N’-Benzylidene-7-methyl-2-propyl-1H-benzo[d]imidazole-5-carbohydrazides have demonstrated anti-inflammatory and analgesic activity in pre-clinical studies []. Further investigation is necessary to determine their specific mechanisms of action and potential for clinical use.
Q2: How does the structure of 1H-Benzo[d]imidazole-5-carbohydrazide derivatives influence their biological activity?
A2: Structure-activity relationship (SAR) studies have demonstrated that modifications to the 1H-Benzo[d]imidazole-5-carbohydrazide scaffold can significantly impact biological activity. For example, introducing a triazole ring and various substituents at specific positions on the core structure resulted in compounds with varying degrees of antioxidant and anti-inflammatory activities []. Molecular docking simulations further supported these findings by revealing the binding affinities and interactions of these derivatives with the active site of COX-2, an enzyme involved in inflammation [, ]. These studies highlight the importance of SAR in optimizing the design and development of novel derivatives with improved potency and selectivity.
Q3: Are there any existing crystallographic studies exploring the interactions of 1H-Benzo[d]imidazole-5-carbohydrazide derivatives with specific biological targets?
A3: Yes, there is evidence of structural studies investigating the binding mode of 1H-Benzo[d]imidazole-5-carbohydrazide derivatives. A co-crystal structure of tRNA guanine transglycosylase (TGT) complexed with 2-((2-morpholinoethyl)amino)-1H-benzo[d]imidazole-5-carbohydrazide has been reported []. This structural information provides valuable insights into the specific interactions between the compound and its target, potentially guiding the development of more potent and selective inhibitors.
Q4: What analytical techniques are employed to study 1H-Benzo[d]imidazole-5-carbohydrazide and its derivatives?
A4: Various analytical techniques are employed in the characterization and study of 1H-Benzo[d]imidazole-5-carbohydrazide and its derivatives. These include spectroscopic methods for structural elucidation, such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). Additionally, in vitro assays are used to evaluate their antioxidant and anti-inflammatory potential [, ]. Further studies may involve techniques like high-performance liquid chromatography (HPLC) to assess purity and stability, as well as in vivo models to evaluate efficacy and safety in pre-clinical settings.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[[[2-[(Hydroxymethyl)[2-[(1-oxoisononyl)amino]ethyl]amino]ethyl]amino]carbonyl]benzoic acid](/img/structure/B26316.png)


